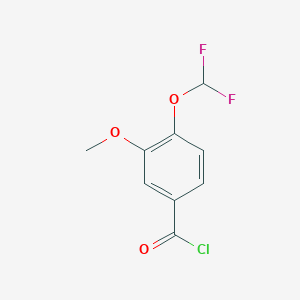

4-(Difluoromethoxy)-3-methoxybenzoyl chloride

CAS No.:

Cat. No.: VC13289854

Molecular Formula: C9H7ClF2O3

Molecular Weight: 236.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7ClF2O3 |

|---|---|

| Molecular Weight | 236.60 g/mol |

| IUPAC Name | 4-(difluoromethoxy)-3-methoxybenzoyl chloride |

| Standard InChI | InChI=1S/C9H7ClF2O3/c1-14-7-4-5(8(10)13)2-3-6(7)15-9(11)12/h2-4,9H,1H3 |

| Standard InChI Key | PWRPRTPRWUDJBE-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)C(=O)Cl)OC(F)F |

| Canonical SMILES | COC1=C(C=CC(=C1)C(=O)Cl)OC(F)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

4-(Difluoromethoxy)-3-methoxybenzoyl chloride (C₉H₇ClF₂O₃) belongs to the class of benzoyl chlorides. Key structural features include:

-

Benzene ring: Provides aromatic stability and serves as the scaffold for substituents.

-

Methoxy group (-OCH₃): Electron-donating substituent at the 3-position, influencing electronic distribution.

-

Difluoromethoxy group (-OCHF₂): Electron-withdrawing group at the 4-position, enhancing electrophilicity.

-

Acyl chloride (-COCl): Highly reactive functional group enabling nucleophilic acyl substitution.

Physical Properties

The compound’s density and boiling point reflect its aromatic and polar character, while its low water solubility aligns with typical acyl chloride behavior .

Synthesis and Manufacturing

Industrial Routes

Two primary synthetic pathways dominate industrial production:

Pathway 1: Fluorination and Chlorination

-

Imidization: Tetrachlorophthalic anhydride reacts with methylamine to form N-methyl tetrachlorophthalimide .

-

Fluorination: Potassium fluoride replaces chlorides, yielding N-methyl tetrafluorophthalimide .

-

Hydrolysis and Decarboxylation: Alkaline hydrolysis produces 2,4,5-trifluoro-3-hydroxybenzoic acid, followed by methylation with dimethyl sulfate .

-

Chlorination: Thionyl chloride (SOCl₂) converts the carboxylic acid to the acyl chloride .

Key Reaction:

\text{2,4,5-Trifluoro-3-methoxybenzoic acid} + \text{SOCl}_2 \xrightarrow{\text{DMF}} \text{4-(Difluoromethoxy)-3-methoxybenzoyl chloride} + \text{HCl} + \text{SO}_2 $$ [2][6] #### 2.1.2 Pathway 2: Aldehyde Oxidation 1. **Etherification**: 4-Hydroxy-3-methoxybenzaldehyde reacts with sodium 2-chloro-2,2-difluoroacetate in DMF/water to form 4-(difluoromethoxy)-3-methoxybenzaldehyde[8]. 2. **Oxidation**: Sodium hypochlorite oxidizes the aldehyde to the corresponding benzoic acid[10]. 3. **Chlorination**: Thionyl chloride introduces the acyl chloride group[10]. **Yield**: Up to 91% for the aldehyde intermediate[8]. --- ## 3. Pharmaceutical Applications ### 3.1 Cystic Fibrosis Therapeutics The compound is a key intermediate in **CFTR correctors** such as VX-809 (Lumacaftor) and its derivatives[4][9]. These drugs rescue F508del-CFTR protein folding defects, improving chloride channel function. Hybrid derivatives (e.g., **9b**, **9g**) show enhanced efficacy and reduced hepatocyte clearance compared to first-generation correctors[4][9]. ### 3.2 PDE4 Inhibitors 4-(Difluoromethoxy)-3-methoxybenzoyl chloride is used to synthesize **Roflumilast**, a PDE4 inhibitor for chronic obstructive pulmonary disease (COPD)[6][10]. The acyl chloride reacts with 3,5-dichloro-4-aminopyridine to form the active pharmaceutical ingredient (API):\text{3,5-Dichloro-4-aminopyridine} + \text{4-(Difluoromethoxy)-3-methoxybenzoyl chloride} \rightarrow \text{Roflumilast} + \text{HCl} $$

Structure-Activity Relationships (SAR)

-

Methoxy Group: Essential for binding to CFTR’s NBD1-ICL4 interface .

-

Difluoromethoxy Group: Enhances metabolic stability and reduces CYP3A4 induction compared to trifluoromethyl analogs .

-

Acyl Chloride: Enables rapid amide bond formation with amine-containing pharmacophores .

| Hazard Statement | Precautionary Measure | Source |

|---|---|---|

| H315 (Skin irritation) | Wear nitrile gloves | |

| H319 (Eye irritation) | Use safety goggles | |

| H335 (Respiratory irritation) | Use in fume hood |

Analytical Characterization

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 3.76 (s, OCH₃), 6.49 (t, J = 74.0 Hz, OCHF₂), 7.11–7.31 (m, ArH), 9.74 (s, COCl) .

-

IR (KBr): 1775 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-F stretch) .

Chromatographic Methods

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume